3,4,5-trimethoxy-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide
CAS No.: 886912-64-7
Cat. No.: VC11918364
Molecular Formula: C19H19N3O5S
Molecular Weight: 401.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886912-64-7 |
|---|---|
| Molecular Formula | C19H19N3O5S |
| Molecular Weight | 401.4 g/mol |
| IUPAC Name | 3,4,5-trimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C19H19N3O5S/c1-24-14-9-12(10-15(25-2)16(14)26-3)17(23)20-19-22-21-18(27-19)11-6-5-7-13(8-11)28-4/h5-10H,1-4H3,(H,20,22,23) |
| Standard InChI Key | KXEULGLMUIWCHO-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide moiety (3,4,5-trimethoxybenzamide) connected via an amide bond to a 1,3,4-oxadiazole ring. The oxadiazole ring is further substituted at the 5-position with a 3-(methylsulfanyl)phenyl group. Key structural attributes include:
-
Trimethoxybenzamide: The methoxy groups at positions 3, 4, and 5 enhance lipophilicity and potential hydrogen-bonding interactions.
-
1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to planar geometry and π-π stacking capabilities.
-
Methylsulfanylphenyl Group: The sulfur-containing substituent may influence redox properties and enzyme inhibition .
Table 1: Physicochemical Properties
Synthesis and Derivatives
Structural Derivatives
Modifications to the parent structure have been explored to optimize bioactivity:
-
Methoxy Group Replacement: Substitution with hydroxyl or halogen groups alters solubility and target affinity .
-
Oxadiazole Ring Modifications: Replacement with 1,2,4-oxadiazole or thiadiazole rings impacts metabolic stability .
Pharmacological Activities
Table 2: Antimicrobial Activity of Analogous Compounds
| Compound | MIC (µg/mL) | Target Organisms | Source |
|---|---|---|---|
| 5-(3-Nitrophenyl)-1,3,4-oxadiazole | 4.0 | S. aureus, E. coli | |
| 5-(4-Chlorophenyl)-1,3,4-oxadiazole | 2.5 | P. aeruginosa |
Anti-Inflammatory and COX-II Inhibition
Oxadiazole derivatives with hydroxyl or methoxy groups demonstrate COX-II selectivity:
-
ODZ5 Analogs: Exhibited 26% inhibition of carrageenan-induced edema at 50 mg/kg, comparable to indomethacin .
-
Mechanism: Competitive binding to the COX-II active site, reducing prostaglandin synthesis .
Anticancer Activity
Trimethoxybenzamide derivatives have shown promise in oncology:
-
Tubulin Inhibition: Analogous compounds disrupt microtubule assembly (IC₅₀: 0.11–0.76 µM) .
-
Apoptosis Induction: Activation of caspase-3 and p53 pathways in breast (MCF-7) and lung (A549) cancer cells .
Structure-Activity Relationships (SAR)
Critical structural features influencing bioactivity include:
-
Methoxy Groups: Enhance DNA intercalation and topoisomerase inhibition .
-
Methylsulfanyl Group: Increases lipophilicity and membrane permeability.
-
Oxadiazole Ring: Stabilizes π-π interactions with aromatic residues in enzyme active sites .
Figure 1: Proposed Binding Mode to COX-II
The trimethoxybenzamide moiety occupies the hydrophobic pocket, while the oxadiazole ring forms hydrogen bonds with Arg120 and Tyr355 .
Pharmacokinetics and Toxicity
-
Absorption: High logP suggests moderate oral bioavailability.
-
Metabolism: Likely hepatic oxidation of the methylsulfanyl group to sulfoxide/sulfone metabolites .
-
Toxicity: Limited data; oxadiazole derivatives may exhibit hepatotoxicity at high doses (>100 mg/kg) .
Applications in Drug Development
This compound’s scaffold is a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume